

handling and storage conditions for butamirate citrate stability

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Compound Focus: Butamirate

CAS No.: 18109-80-3

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Stability, Storage, and Handling Overview

The following table consolidates key stability and storage information for **butamirate** citrate, primarily derived from studies on its pharmaceutical formulations.

Aspect	Details
General Storage	Store in a cool and dry place away from light [1].
Temperature	Store at room temperature, not exceeding 30°C [2] [3].
Light & Moisture	Protect from direct light and moisture [2] [3].
Solution Stability	Standard solutions stored in the refrigerator (6°C) demonstrated stability over at least a 48-hour period [4].
Long-Term Stability	Cough syrup formulations were stable for up to 36 months when stored at 30±2°C and 65±5% relative humidity [5].

Stability-Indicating HPLC Analysis Protocol

For monitoring the stability of **butamirate** citrate and separating it from its degradation products, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. The following protocol, adapted from a study that also simultaneously determines benzoic acid (a common preservative), can serve as a robust starting point [4].

Chromatographic Conditions

- **Column:** Cyanopropyl-silane (e.g., Pinnacle II CN), 250 mm × 4.6 mm, 5 μm [4].
- **Mobile Phase:** **50:50 (v/v)** mixture of **Methanol** and **50 mM Sodium Dihydrogen Phosphate Monohydrate** aqueous solution [4].
- **pH Adjustment:** Adjust the buffer solution to **pH 3.0 ± 0.1** using ortho-phosphoric acid [4].
- **Silanol Blocker:** Add **1% Triethylamine (TEA)** to the buffer to improve peak shape [4].
- **Flow Rate:** **1.5 mL/min** [4].
- **Detection:** **210 nm** using a Diode Array Detector (DAD) [4].
- **Column Temperature:** **36°C** [4].
- **Injection Volume:** **10 μL** [4].
- **Run Time:** **6 minutes** [4].

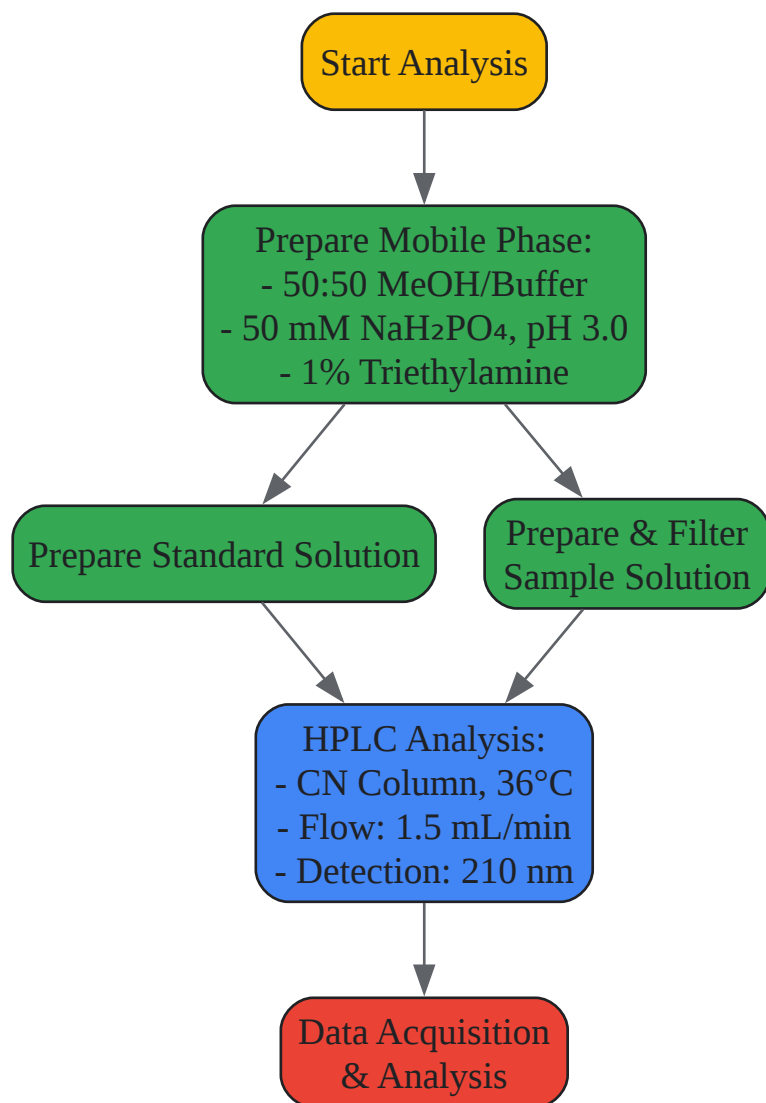
Standard and Sample Preparation

- **Stock Standard Solution:** Accurately weigh **butamirate** citrate and dissolve in a **50:50 (v/v) MeOH-H₂O** mixture to achieve a concentration of approximately **500 μg/mL**. Store refrigerated [4].
- **Working Standard Solution:** Dilute the stock solution with the mobile phase to the desired concentration within the calibration range (e.g., 50-150% of the target assay concentration) [4].
- **Sample Preparation (Syrup):** Accurately measure a volume of syrup equivalent to about **1 mg of butamirate citrate**. Dilute to **20 mL** with the mobile phase. **Filter** this solution through a **0.45 μm PVDF syringe filter** before injection [4].

Method Validation and Robustness

The referenced method has been validated as per ICH guidelines, demonstrating specificity, linearity, accuracy, and precision [4]. Its robustness was formally assessed using an experimental design, which identified that the **pH of the buffer** and the **percentage of TEA** are critical factors that must be strictly controlled during analysis to ensure reproducible results [4].

The workflow for this analytical method can be visualized as follows:



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Frequently Asked Questions (FAQs)

Q1: How can I confirm that my HPLC method is stability-indicating for butamirate citrate? To confirm the method is stability-indicating, you must perform **forced degradation studies**. Stress the sample under **acidic, alkaline, oxidative, thermal, and photolytic conditions**. A valid method will successfully resolve the main **butamirate** citrate peak from all degradation products, demonstrating specificity and the ability to accurately quantify the active ingredient despite the presence of degradants [5].

Q2: What are the common degradation products of butamirate citrate? While the specific identity of degradation products can vary with stress conditions, the primary concern is the cleavage of the ester bond in the **butamirate** molecule. Forced degradation studies using acid, base, and oxidants have been shown to produce a characteristic degradation product that can be separated and monitored using the described HPLC methods [6].

Q3: What is the most critical parameter to control for robust HPLC analysis of butamirate citrate? According to a fractional factorial experimental design, the **pH of the phosphate buffer** in the mobile phase is a critical parameter that must be strictly controlled. Small variations in pH can significantly impact the retention time and peak symmetry of **butamirate** citrate. The **concentration of triethylamine (TEA)** is another factor that requires careful management to ensure consistent and reproducible results [4].

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